molecular formula C23H21NO4 B11507907 2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate

Cat. No.: B11507907
M. Wt: 375.4 g/mol
InChI Key: AGYKHIAIMCVHHP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline moiety fused with a tetrahydrobenzo ring, which is further substituted with a methoxy group and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate typically involves multi-step organic reactions. One common approach is the condensation of an appropriate methoxy-substituted benzaldehyde with an amine to form the quinoline core. This is followed by cyclization and subsequent esterification to introduce the propanoate group. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted quinoline derivative, while reduction of the carbonyl group can yield a tetrahydroquinoline derivative.

Scientific Research Applications

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group.

    2-Methoxyquinoline: Lacks the tetrahydrobenzo ring and propanoate ester.

Uniqueness

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate is unique due to its complex structure, which combines multiple functional groups and a fused ring system. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

[2-methoxy-4-(1-oxo-3,4-dihydro-2H-benzo[f]quinolin-3-yl)phenyl] propanoate

InChI

InChI=1S/C23H21NO4/c1-3-22(26)28-20-11-9-15(12-21(20)27-2)18-13-19(25)23-16-7-5-4-6-14(16)8-10-17(23)24-18/h4-12,18,24H,3,13H2,1-2H3

InChI Key

AGYKHIAIMCVHHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

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